molecular formula C19H17FN2O3 B5264566 (2E)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)prop-2-en-1-one

(2E)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B5264566
M. Wt: 340.3 g/mol
InChI Key: HPXFSQXFORWOEE-VZUCSPMQSA-N
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Description

The compound (2E)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a synthetic organic molecule that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluoro-substituted quinoline ring, a nitrophenyl group, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.

    Formation of the Propenone Moiety: The propenone moiety can be introduced through a Claisen-Schmidt condensation reaction between an appropriate ketone and aldehyde.

    Nitration: The nitrophenyl group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)prop-2-en-1-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst to form the corresponding aniline derivative.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aniline derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

(2E)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)prop-2-en-1-one: has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Potential use as a fluorescent probe for studying biological systems due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)prop-2-en-1-one depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The fluoro and nitro groups can play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

(2E)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)prop-2-en-1-one: can be compared with other quinoline derivatives such as:

    Quinine: A naturally occurring compound with antimalarial properties.

    Chloroquine: A synthetic derivative used as an antimalarial drug.

    Levofloxacin: A fluoroquinolone antibiotic.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-13-2-6-15-12-16(20)7-10-18(15)21(13)19(23)11-5-14-3-8-17(9-4-14)22(24)25/h3-5,7-13H,2,6H2,1H3/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXFSQXFORWOEE-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2=C(N1C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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